molecular formula C10H11NO B178571 2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one CAS No. 19194-52-6

2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one

Cat. No.: B178571
CAS No.: 19194-52-6
M. Wt: 161.2 g/mol
InChI Key: FPFPRYFTNAYPPR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3,3-dimethyl-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,3-dimethyl-2-butanone with phthalimide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3,3-dimethyl-1H-isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindoline and isoindole derivatives, which can have significant biological activity .

Scientific Research Applications

2,3-Dihydro-3,3-dimethyl-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3,3-dimethyl-1H-isoindol-1-one involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-isoindol-1-one
  • 3,3-Dimethyl-2,3-dihydro-1H-isoindole
  • 2,3-Dihydro-1H-isoindole-1-thione

Uniqueness

2,3-Dihydro-3,3-dimethyl-1H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at the 3-position provide steric hindrance, influencing its reactivity and interaction with biological targets .

Properties

IUPAC Name

3,3-dimethyl-2H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(2)8-6-4-3-5-7(8)9(12)11-10/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFPRYFTNAYPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 6
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Customer
Q & A

Q1: What is a novel synthetic route to produce 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones?

A1: A recent study [, ] describes a novel and efficient method for synthesizing 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones. This method utilizes readily available N-alkyl(or aryl)-2-(1-methylethen-1-yl)benzamides as starting materials and employs a hydriodic acid (HI) mediated cyclization reaction in acetonitrile (MeCN) at room temperature. [] This approach offers a straightforward and accessible route to these valuable compounds.

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